molecular formula C7H12F2N2 B11815501 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane

2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane

Cat. No.: B11815501
M. Wt: 162.18 g/mol
InChI Key: ZGAYRZWRSBLCPV-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound featuring a unique structure with a spiro[33]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane typically involves the reaction of 2,2-difluoroethanol with a suitable amine precursor under controlled conditions. One common method involves the use of lithium aluminum hydride as a reducing agent to obtain high-purity 2,2-difluoroethanol, which is then reacted with a diazaspiro compound to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as neutralization, reduction, and purification to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, oxides, and reduced forms of the original compound. These products are often used as intermediates in further chemical synthesis .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H12F2N2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C7H12F2N2/c8-6(9)1-11-4-7(5-11)2-10-3-7/h6,10H,1-5H2

InChI Key

ZGAYRZWRSBLCPV-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)CC(F)F

Origin of Product

United States

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